molecular formula C7H7BrN2O2 B598983 Ethyl 5-bromopyrimidine-2-carboxylate CAS No. 1197193-30-8

Ethyl 5-bromopyrimidine-2-carboxylate

Cat. No.: B598983
CAS No.: 1197193-30-8
M. Wt: 231.049
InChI Key: CZQFHUXIWZYQGP-UHFFFAOYSA-N
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Description

Ethyl 5-bromopyrimidine-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5-position and an ethyl ester group at the 2-position of the pyrimidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromopyrimidine-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of ethyl pyrimidine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydride, dimethylformamide (DMF), or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids or esters, base (e.g., potassium phosphate), and solvents like toluene or ethanol.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Major Products:

    Substitution Reactions: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl or heteroaryl compounds.

    Reduction Reactions: Ethyl pyrimidine-2-carboxylate.

Mechanism of Action

The mechanism of action of ethyl 5-bromopyrimidine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the ester group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-bromopyrimidine-2-carboxylate is unique due to the specific positioning of the bromine atom and the ethyl ester group, which confer distinct reactivity and potential biological activities. The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution or coupling reactions .

Properties

IUPAC Name

ethyl 5-bromopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQFHUXIWZYQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680898
Record name Ethyl 5-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-30-8
Record name Ethyl 5-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-bromopyrimidine-2-carboxylate
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